REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Br:11])[CH:5]=[C:4]([CH3:12])[N:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>CO.O1CCCC1.O>[NH2:8][C:7]1[C:2]([Br:1])=[N:3][C:4]([CH3:12])=[CH:5][C:6]=1[Br:11] |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC(=C1[N+](=O)[O-])Br)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
over 5 minutes with stirring at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Subsequently, the mixture was stirred for 30 minutes at 65° C
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes at 65° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulfate anhydrate
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1Br)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |